1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one” is known as 1-(2-Chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one. This compound is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic guanosine monophosphate (cGMP). The compound has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one involves several key steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2-chlorophenyl group: This step involves the substitution reaction where the 2-chlorophenyl group is introduced into the core structure.
Addition of the trifluoromethyl group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, often using reagents such as trifluoromethyl iodide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolo[3,4-d]pyrimidine core.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydroxyl groups.
Substitution: Formation of substituted derivatives with different halogen atoms.
Scientific Research Applications
1-(2-Chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one has several scientific research applications:
Chemistry: Used as a reference compound in the study of phosphodiesterase inhibitors.
Biology: Investigated for its role in modulating intracellular cGMP levels.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceuticals targeting PDE9.
Mechanism of Action
The compound exerts its effects by selectively inhibiting the enzyme phosphodiesterase 9 (PDE9). PDE9 is responsible for the hydrolysis of cGMP, a secondary messenger involved in various cellular processes. By inhibiting PDE9, the compound increases intracellular levels of cGMP, which in turn enhances cGMP-mediated signal transduction pathways. This mechanism is particularly relevant in the brain, where cGMP plays a role in synaptic plasticity and memory formation .
Comparison with Similar Compounds
BAY 73-6691: Another selective PDE9 inhibitor with a similar structure and mechanism of action.
Sildenafil: A well-known PDE5 inhibitor that also affects cGMP levels but is used primarily for treating erectile dysfunction.
Vardenafil: Another PDE5 inhibitor with similar effects to sildenafil.
Uniqueness: 1-(2-Chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one is unique in its high selectivity for PDE9, making it a valuable tool for studying the specific role of PDE9 in various physiological processes. Its structural features, such as the trifluoromethyl group and the pyrazolo[3,4-d]pyrimidine core, contribute to its potency and selectivity .
Properties
IUPAC Name |
1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,7-8,20H,6H2,1H3/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJDFFUFZOPSJA-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC(=O)C2=CNN(C2=N1)C3=CC=CC=C3Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=NC(=O)C2=CNN(C2=N1)C3=CC=CC=C3Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.